Chloromethylphosphonothioic dichloride
Overview
Description
Preparation Methods
Chloromethylphosphonothioic dichloride can be synthesized through the reaction of chloromethylphosphonic dichloride with tetraphosphorus decasulfide or thiophosphoryl chloride . The reaction with tetraphosphorus decasulfide involves heating the mixture under reflux with stirring at temperatures between 180–190°C for six hours. The product is then distilled under reduced pressure to obtain a yield of 66–72% . This method is preferred over the thiophosphoryl chloride procedure as it does not require working under pressure .
Chemical Reactions Analysis
Chloromethylphosphonothioic dichloride undergoes various chemical reactions, including:
Desulfurization: This reaction involves trivalent phosphorus compounds such as phenylphosphonous dichloride, leading to the formation of chloromethylphosphonous dichloride.
Substitution Reactions: The compound can participate in substitution reactions where the chlorine atoms are replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include trivalent phosphorus compounds and other nucleophiles. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Chloromethylphosphonothioic dichloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organophosphorus compounds.
Biology and Medicine:
Mechanism of Action
The mechanism of action of chloromethylphosphonothioic dichloride involves its reactivity with nucleophiles, leading to substitution reactions. The molecular targets and pathways involved are primarily related to its ability to form covalent bonds with other molecules, facilitating the synthesis of various derivatives .
Comparison with Similar Compounds
Chloromethylphosphonothioic dichloride can be compared with other similar compounds such as:
- Methylphosphonothioic dichloride
- Trithis compound
- Ethylphosphonothioic dichloride
- Propylphosphonothioic dichloride
- Cyclohexylphosphonothioic dichloride
- Phenylphosphonothioic dichloride
- p-Chlorophenylphosphonothioic dichloride
These compounds share similar reactivity patterns but differ in their substituents, which can influence their physical properties and specific applications. This compound is unique due to its chloromethyl group, which imparts distinct reactivity and utility in synthesis .
Properties
IUPAC Name |
dichloro-(chloromethyl)-sulfanylidene-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3PS/c2-1-5(3,4)6/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHKZXIMFUYRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=S)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342710 | |
Record name | Chloromethylphosphonothioic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1983-27-3 | |
Record name | P-(Chloromethyl)phosphonothioic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1983-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloromethylphosphonothioic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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